5,6-O-Isopropylidene-L-gulono-1,4-lactone
Description
Contextual Significance in Carbohydrate Chemistry
In the broader context of carbohydrate chemistry, the protection of hydroxyl groups is a key strategy. Carbohydrates, with their multiple hydroxyl functional groups, require selective modification to achieve desired synthetic outcomes. The isopropylidene group in 5,6-O-Isopropylidene-L-gulono-1,4-lactone serves as a protecting group for the 5- and 6-position hydroxyls of the L-gulono-1,4-lactone core. This protection is crucial as it prevents these hydroxyls from reacting during subsequent chemical transformations, thereby directing reactions to other parts of the molecule.
This strategy is fundamental in the synthesis of various carbohydrate derivatives. The use of acetone (B3395972) to form such cyclic acetals is an economical and effective method for this purpose. chemistryviews.org The compound is considered a key intermediate or synthon, which is a building block used to create more complex molecules. For instance, it has been used as a starting material for the synthesis of L-Noviose derivatives, a sugar component of the antibiotic novobiocin (B609625). acs.org Its rigid, bicyclic structure also provides a well-defined stereochemical framework, making it a valuable tool for asymmetric synthesis.
Role as a Precursor to L-Ascorbic Acid and its Derivatives
The most prominent role of this compound is as a direct precursor in the synthesis of L-Ascorbic acid (Vitamin C) and its derivatives. medchemexpress.commedchemexpress.com L-ascorbic acid is an essential nutrient for humans, who lack the enzyme L-gulono-1,4-lactone oxidase (GULO) required for its biosynthesis. sciepub.comsciepub.commdpi.com This enzyme catalyzes the final step in the natural production of Vitamin C from L-gulono-1,4-lactone. sciepub.commdpi.com
In industrial chemical synthesis, particularly in methods derived from the historic Reichstein process, protecting specific hydroxyl groups is necessary to achieve the selective oxidation required to form 2-keto-L-gulonic acid, the immediate precursor to L-ascorbic acid. chemistryviews.org By protecting the 5- and 6-hydroxyls with an isopropylidene group, other hydroxyl groups on the gulonic acid backbone can be selectively oxidized. chemistryviews.org Following oxidation, the protecting group can be removed under acidic conditions to yield the final product. chemistryviews.org
Furthermore, to improve the stability and lipophilicity of L-ascorbic acid for various applications, its hydroxyl groups are often modified to form ethers or esters. google.com The synthesis of these derivatives, such as 3-O-substituted and 2-O-substituted ascorbic acids, frequently involves using 5,6-O-Isopropylidene-L-ascorbic acid as an intermediate to selectively protect the 5- and 6-hydroxyl positions. medchemexpress.comgoogle.com
Historical Development of its Synthesis and Utility
The utility of this compound is intrinsically linked to the history of Vitamin C synthesis. The chemical structure of ascorbic acid was identified by Walter Norman Haworth in 1933, who also reported its first synthesis. wikipedia.orgsciencelearn.org.nz Around the same time, Tadeusz Reichstein developed the first large-scale industrial synthesis of Vitamin C. chemistryviews.orgsciepub.com
The Reichstein process, a landmark in industrial organic chemistry, begins with D-glucose and involves a key fermentation step to produce L-sorbose. chemistryviews.orgwikipedia.org A critical challenge in the subsequent chemical steps was the selective oxidation of a primary alcohol group without affecting the other hydroxyl groups. chemistryviews.org Reichstein's ingenious solution was the use of acetone as an economical and efficient protecting group, leading to the formation of a di-acetonide of sorbose. chemistryviews.org This strategy of using isopropylidene protecting groups became a cornerstone of carbohydrate chemistry.
While the direct synthesis of this compound from L-gulonolactone is a known laboratory procedure, prepchem.com modern methods have also been developed for its synthesis directly from L-ascorbic acid. google.com These processes often use ascorbic acid and acetone as raw materials in the presence of an acidic catalyst and a dehydrating agent to drive the reaction forward and improve yield. google.com The development of these synthetic routes underscores the compound's continued importance as a versatile starting material and intermediate in organic chemistry. scbt.comorgsyn.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Context |
|---|---|
| This compound | Main subject; protected chiral building block |
| L-Ascorbic Acid (Vitamin C) | Key product synthesized from the main compound sciepub.comsciepub.com |
| L-Gulonic acid | Parent acid of the main compound bioglyco.com |
| L-gulono-1,4-lactone | Direct precursor in biosynthesis of L-Ascorbic acid sciepub.commdpi.com |
| D-Glucose | Starting material in the Reichstein process chemistryviews.orgwikipedia.org |
| L-Sorbose | Intermediate in the Reichstein process chemistryviews.org |
| 2-keto-L-gulonic acid | Immediate precursor to L-Ascorbic acid in synthesis chemistryviews.org |
| Acetone | Reagent used to form the isopropylidene protecting group chemistryviews.orggoogle.com |
| L-Noviose | Sugar moiety of the antibiotic novobiocin acs.org |
| D-ribonolactone | A different sugar lactone mentioned for context on lactone derivatives walisongo.ac.id |
| Dehydro-D-arabinono-1,4-lactone | An analogue of ascorbic acid nih.gov |
| Glucosaccharic acid | Mentioned in the context of lactone analogues of ascorbic acid rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTPPVKRHGNFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Synthesis from L-Ascorbic Acid
L-ascorbic acid (Vitamin C) serves as a common and economically viable starting material for the synthesis of 5,6-O-Isopropylidene-L-gulono-1,4-lactone. The transformation typically involves protection of the vicinal diol at the 5- and 6-positions, followed by reduction of the enediol system.
Multi-Step Approaches from L-Ascorbic Acid
Multi-step syntheses from L-ascorbic acid first involve the selective protection of the 5,6-hydroxyl groups. This is commonly achieved by reacting L-ascorbic acid with acetone (B3395972) in the presence of an acid catalyst to form 5,6-O-isopropylidene-L-ascorbic acid. google.compatsnap.comgoogle.com Various acid catalysts have been employed for this purpose, including fuming sulfuric acid, anhydrous cupric sulfate (B86663), and a mixture of acetic acid and polyphosphoric acid. google.comgoogle.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and purity of the protected ascorbic acid derivative.
For instance, a method using acetone and fuming sulfuric acid at low temperatures has been reported to produce 5,6-O-isopropylidene-L-ascorbic acid. Another approach utilizes a combination of acetic acid and polyphosphoric acid in acetone, affording high yields of the desired product. google.compatsnap.com The use of anhydrous cupric sulfate as a catalyst in acetone also provides a viable route, with the advantage of milder reaction conditions. google.com
The subsequent step involves the reduction of the enediol moiety of 5,6-O-isopropylidene-L-ascorbic acid to yield the target lactone. This reduction is a critical transformation that converts the ascorbic acid derivative into the gulono-lactone scaffold.
Table 1: Examples of Multi-Step Synthesis from L-Ascorbic Acid
| Starting Material | Reagents and Conditions | Intermediate | Yield of Intermediate | Reference |
| L-Ascorbic Acid | Acetone, Fuming Sulfuric Acid, -5°C, 17h | 5,6-O-Isopropylidene-L-ascorbic acid | 86.7% purity | |
| L-Ascorbic Acid | Acetone, Acetic Acid, Polyphosphoric Acid, 30°C, 10h | 5,6-O-Isopropylidene-L-ascorbic acid | 93.1% | google.compatsnap.com |
| L-Ascorbic Acid | Acetone, Sulfamic Acid, Polyphosphoric Acid, 30°C, 13h | 5,6-O-Isopropylidene-L-ascorbic acid | 92.4% | patsnap.com |
| L-Ascorbic Acid | Acetone, Methanesulfonic Acid, Phosphoric Acid, 50°C, 8h | 5,6-O-Isopropylidene-L-ascorbic acid | 95.3% | patsnap.com |
| L-Ascorbic Acid | Acetone, Anhydrous Cupric Sulfate | 5,6-O-Isopropylidene-L-ascorbic acid | >90% | google.com |
Catalytic Reduction Methods for Precursors
A more direct approach involves the catalytic reduction of L-ascorbic acid to L-gulono-1,4-lactone, which can then be subjected to isopropylidenation. The stereoselective catalytic hydrogenation of L-ascorbic acid provides a convenient route to L-gulono-1,4-lactone. capes.gov.br This method is significant as it directly establishes the required stereochemistry at the C-4 and C-5 positions of the lactone ring. The resulting L-gulono-1,4-lactone is a direct precursor for the synthesis of the target molecule.
Synthesis from L-Gulono-1,4-lactone and Related Aldonolactones
When L-gulono-1,4-lactone is available, its direct conversion to this compound is a straightforward process involving the protection of the 5,6-diol.
Isopropylidenation Techniques
The most common method for the isopropylidenation of L-gulono-1,4-lactone involves the use of acetone as the isopropylidene source in the presence of an acid catalyst. This reaction is an equilibrium process, and the removal of water can drive the reaction towards the formation of the desired acetal (B89532). The selection of the acid catalyst and reaction conditions is crucial to achieve high yields and selectivity.
While specific examples in the literature for the synthesis of this compound predominantly feature acetone and an acid, other reagents like isopropenyl methyl ether in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) are known to be effective for the formation of isopropylidene acetals from diols. Isopropenyl methyl ether offers the advantage of an irreversible reaction, as the byproduct, methanol, does not participate in a reverse reaction, which can lead to higher yields under milder conditions compared to using acetone.
Advanced Synthetic Methodologies
Green Chemistry Principles in Synthesis (e.g., water-tolerant routes, recyclable by-products)
Water-Tolerant Routes:
Traditionally, the synthesis of isopropylidene acetals requires anhydrous conditions, as the presence of water can hydrolyze the acetal product and deactivate many common Lewis acid catalysts. However, the development of water-tolerant Lewis acids presents a significant advancement in green chemistry. These catalysts can function effectively in aqueous media or in the presence of moisture, which simplifies reaction setups, reduces the need for organic solvents, and lowers energy consumption associated with drying reagents and solvents.
For the synthesis of this compound, a water-tolerant Lewis acid could catalyze the reaction between L-gulono-1,4-lactone and acetone (or a acetone equivalent like 2,2-dimethoxypropane) without the stringent requirement for anhydrous conditions. Scandium triflate (Sc(OTf)₃) and certain metal-organic frameworks (MOFs), such as aluminum-based MOFs, have been identified as effective water-tolerant Lewis acid catalysts in various organic transformations, including acetalization reactions. researchgate.net The ability of these catalysts to function in the presence of water is a significant advantage, as L-gulono-1,4-lactone itself is a water-soluble compound.
Recyclable Catalysts and By-products:
The potential for catalyst recyclability in a green synthesis of this compound is a key area of investigation. The table below illustrates a hypothetical comparison of catalyst performance and reusability.
| Catalyst | Catalyst Type | Initial Yield (%) | Yield after 3rd Cycle (%) | Separation Method |
|---|---|---|---|---|
| Sulfuric Acid | Homogeneous | >90 | N/A (Not Recycled) | Neutralization & Extraction |
| Amberlyst-15 | Heterogeneous (Solid Acid Resin) | 85-90 | ~80 | Filtration |
| Zeolite H-ZSM-5 | Heterogeneous (Microporous Solid) | 80-85 | ~78 | Filtration |
| Scandium Triflate | Homogeneous (Water-Tolerant) | >90 | Can be recovered from aqueous phase | Phase Separation/Extraction |
Green Chemistry Metrics in Synthesis:
The "greenness" of a synthetic route can be quantitatively assessed using various metrics. These metrics help in comparing different synthetic strategies and identifying areas for improvement.
| Metric | Description | Ideal Value | Application to Synthesis |
|---|---|---|---|
| Atom Economy | (MW of product / MW of all reactants) x 100% | 100% | Measures the efficiency of incorporation of reactant atoms into the final product. |
| E-Factor (Environmental Factor) | Total mass of waste / mass of product | 0 | A lower E-factor indicates less waste generation and a more environmentally friendly process. |
| Process Mass Intensity (PMI) | Total mass input / mass of product | 1 | Considers the mass of all materials used in the process, including solvents, reagents, and process aids. |
| Catalyst Recyclability | Number of times a catalyst can be reused without significant loss of activity. | High | Reduces catalyst waste and cost. |
By applying these principles and metrics, the synthesis of this compound can be systematically optimized to be more sustainable and environmentally benign.
Chemical Transformations and Reactivity
Functional Group Interconversions
The hydroxyl groups and the lactone ring of 5,6-O-Isopropylidene-L-gulono-1,4-lactone are the primary sites for chemical modifications, allowing for a wide range of functional group interconversions.
Derivatization of Hydroxyl Groups (e.g., mesylation, tosylation)
The secondary hydroxyl groups at the C-2 and C-3 positions of the gulonolactone ring are amenable to derivatization, a common strategy to convert them into better leaving groups for subsequent nucleophilic substitution reactions. Standard procedures for the mesylation and tosylation of alcohols can be applied to this compound. organic-chemistry.org These reactions typically involve the treatment of the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction. The resulting mesylates and tosylates are excellent leaving groups, facilitating a variety of substitution reactions.
| Reaction | Reagents | Product Functional Group |
| Mesylation | Methanesulfonyl chloride (MsCl), Pyridine | Mesylate (-OMs) |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate (-OTs) |
Oxidation Reactions (e.g., periodate (B1199274) oxidation to aldehydes)
The vicinal diol arrangement of the hydroxyl groups at C-2 and C-3 suggests that this compound could be susceptible to oxidative cleavage by reagents like sodium periodate (NaIO₄). rsc.org This reaction would break the C2-C3 bond, leading to the formation of two aldehyde functionalities. While specific studies on the periodate oxidation of this particular isopropylidene-protected gulonolactone are not prevalent, the general mechanism of periodate cleavage of 1,2-diols is well-established and would be expected to apply. rsc.org
Furthermore, enzymatic oxidation of the related L-gulono-1,4-lactone at the C-2 position is a key step in the biosynthesis of vitamin C in animals, catalyzed by L-gulono-1,4-lactone oxidase. mdpi.com This highlights the reactivity of the hydroxyl group at this position towards oxidation.
Reduction Reactions (e.g., stereospecific reduction)
The lactone functional group in this compound can be stereospecifically reduced to the corresponding diol. This transformation is typically achieved using hydride-reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). mdpi.com The reduction of the lactone opens the ring to form a diol, specifically a derivative of L-gulose. The stereochemistry of the existing chiral centers is generally preserved during this reduction. Such stereoselective reductions are valuable in carbohydrate chemistry for the synthesis of modified sugars and polyols. scielo.brnih.gov
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | 5,6-O-Isopropylidene-L-gulose |
| Lithium Aluminium Hydride (LiAlH₄) | 5,6-O-Isopropylidene-L-gulose |
Azide (B81097) Introduction and Reduction to Amines
The hydroxyl groups of this compound can be converted to azides, which are versatile intermediates for the synthesis of amines. This transformation typically proceeds via a two-step sequence. First, a hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with an azide salt, like sodium azide (NaN₃), in a polar aprotic solvent leads to the formation of the corresponding azido (B1232118) derivative via an Sₙ2 reaction. The resulting azide can then be reduced to a primary amine using various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like lithium aluminium hydride. This methodology provides a route to amino sugars derived from L-gulonic acid.
Fluorination Reactions
The introduction of fluorine into sugar molecules can significantly alter their biological properties. While direct fluorination of this compound is not extensively documented, the synthesis of fluorinated analogs of related compounds suggests that such modifications are feasible. nih.govbeilstein-journals.org One common strategy involves the conversion of a hydroxyl group into a good leaving group, followed by nucleophilic substitution with a fluoride (B91410) source, such as cesium fluoride or potassium fluoride in the presence of a crown ether. The synthesis of fluorinated derivatives often requires careful optimization to avoid side reactions like elimination. nih.gov
Ring-Opening and Ring-Contraction Reactions
The lactone ring of this compound is susceptible to both ring-opening and, under certain conditions, potentially ring-contraction reactions.
The γ-lactone ring can be opened through hydrolysis under both acidic and basic conditions. nih.govresearchgate.net Base-catalyzed hydrolysis, using reagents like sodium hydroxide (B78521), proceeds via nucleophilic acyl substitution to yield the sodium salt of the corresponding 5,6-O-isopropylidene-L-gulonic acid. nih.govresearchgate.net Acid-catalyzed hydrolysis, on the other hand, leads to the free carboxylic acid. The rate of hydrolysis is influenced by factors such as pH and temperature. mdpi.comnih.gov
While specific examples of ring-contraction reactions for this compound are not readily found in the literature, related lactones can undergo such transformations under specific conditions, for instance, through rearrangements like the Favorskii rearrangement if an appropriate α-halo substituent is present.
Hydrolysis of the Lactone Ring
The γ-lactone ring within this compound is susceptible to hydrolysis under basic conditions. This reaction, a standard saponification of an ester, involves nucleophilic attack by a hydroxide ion at the carbonyl carbon. The process opens the five-membered ring to form the corresponding carboxylate salt of L-gulonic acid, with the 5,6-O-isopropylidene group remaining intact under these conditions. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding 5,6-O-Isopropylidene-L-gulonic acid. This transformation is a fundamental step in modifying the carboxyl group for further synthetic operations.
Cleavage of Isopropylidene Protecting Groups
The isopropylidene group, which protects the vicinal diol at the C-5 and C-6 positions, is an acetal (B89532) that is stable to basic and nucleophilic conditions but can be readily removed under acidic conditions. The removal of this group is often a necessary step in synthetic pathways to reveal the diol functionality.
The hydrolysis is typically carried out in aqueous solutions with catalytic amounts of a strong acid or in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and water. The mechanism proceeds via protonation of one of the acetal oxygens, followed by elimination of acetone (B3395972) and subsequent attack by water to generate the free diol. The ease of this deprotection makes the isopropylidene group a valuable tool in multi-step synthesis. However, care must be taken as the acidic conditions required for cleavage can sometimes affect other acid-labile groups within the molecule. For instance, studies on related furanose derivatives show that the 5,6-O-isopropylidene group can be removed rapidly and quantitatively under mild acidic hydrolysis. researchgate.net In some carbohydrate systems, selective cleavage is possible; for example, using trifluoroacetic acid can preferentially cleave a 2,3-O-isopropylidene group while potentially leaving other protecting groups intact. researchgate.net
Table 1: Conditions for Isopropylidene Group Cleavage
| Reagent | Conditions | Notes | Reference |
|---|---|---|---|
| Aqueous Acetic Acid | Heating (e.g., 80°C) | Commonly used for deprotection of 5,6-O-isopropylidene moieties. | youtube.com |
| Trifluoroacetic Acid (TFA) | Aqueous solution (e.g., 50% TFA) or in a cleavage cocktail (TFA/DCM/TIS/H₂O) | Effective for removing acid-labile protecting groups. youtube.com | researchgate.netyoutube.com |
| Amberlite IR-120 H+ resin | Methanol (MeOH), room temperature | Provides mild conditions for deprotection. | youtube.com |
Carbon-Carbon Bond Forming Reactions
Wittig Reactions and Horner-Wadsworth-Emmons Variants
The carbonyl group of the lactone in this compound can, in principle, undergo olefination reactions. However, lactones, being esters, are significantly less reactive towards Wittig reagents than aldehydes or ketones. libretexts.org Therefore, the classical Wittig reaction using unstabilized or semistabilized phosphorus ylides often gives low yields with lactones. wikipedia.orgorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate (B1237965) carbanions, is generally more effective for the olefination of less reactive carbonyls like esters and lactones. wikipedia.orgnrochemistry.com This reaction typically involves deprotonating a phosphonate ester with a strong base (e.g., NaH, n-BuLi) to form a stabilized carbanion. This carbanion then adds to the lactone's carbonyl group. The resulting intermediate collapses to form an alkene, extending the carbon chain, and a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgalfa-chemistry.com The HWE reaction is highly valued for its reliability and its tendency to produce (E)-alkenes with high stereoselectivity. youtube.comwikipedia.orgresearchgate.net
Table 2: General Conditions for Horner-Wadsworth-Emmons Olefination
| Phosphonate Reagent Type | Base | Solvent | Typical Stereoselectivity | Reference |
|---|---|---|---|---|
| Stabilized (e.g., triethyl phosphonoacetate) | NaH, NaOEt, K₂CO₃ | THF, DME, Toluene | Predominantly (E)-alkene | wikipedia.orgnrochemistry.com |
| Unstabilized (e.g., diethyl ethylphosphonate) | n-BuLi, LDA, KHMDS | THF, Diethyl ether | Mixture of (E/Z) or predominantly (Z)-alkene | wikipedia.org |
| Still-Gennari Conditions (for Z-alkenes) | KHMDS, 18-crown-6 | THF | Predominantly (Z)-alkene | nrochemistry.com |
Claisen Rearrangements (thermal)
The Claisen rearrangement is a powerful nrochemistry.comnrochemistry.com-sigmatropic rearrangement that forms a carbon-carbon bond by thermally converting an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org To apply this reaction to this compound, the substrate must first be converted into a suitable allyl vinyl ether precursor.
A potential synthetic route would involve:
Reduction of the Lactone: The lactone carbonyl is first reduced to the corresponding lactol (a cyclic hemiacetal) using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Formation of an Allyl Alcohol: The resulting lactol is then subjected to a Wittig-type reaction with an appropriate phosphorane (e.g., allyl-triphenylphosphorane) to form an exo-cyclic double bond, yielding an allylic alcohol derivative.
Vinyl Ether Formation: The hydroxyl group of the newly formed allylic alcohol is then converted into a vinyl ether. This can be achieved through various methods, such as palladium-catalyzed transvinylation with a simple vinyl ether like ethyl vinyl ether.
Once the allyl vinyl ether derivative of the gulono-lactone scaffold is synthesized, heating initiates the concerted, pericyclic Claisen rearrangement. wikipedia.org The reaction proceeds through a highly ordered, chair-like six-membered transition state to afford a new γ,δ-unsaturated carbonyl compound with the creation of a new stereocenter, often with high diastereoselectivity influenced by the existing chirality of the sugar backbone. organic-chemistry.org
Michael Additions (diastereoselective)
The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orglibretexts.org To utilize this compound in a Michael reaction, it must first be converted into an α,β-unsaturated lactone. This can be achieved through methods such as α-halogenation followed by elimination, or more modern methods involving selenation at the α-carbon and subsequent oxidative elimination.
Once the α,β-unsaturated gulonolactone is formed, it can serve as a chiral Michael acceptor. The addition of a nucleophile, such as a Gilman reagent (organocuprate) or a soft enolate, occurs at the β-carbon of the double bond. nih.gov The inherent chirality of the gulonolactone backbone provides a highly stereocontrolled environment. The bulky 5,6-O-isopropylidene group and the stereocenters at C-4 and C-5 effectively block one face of the molecule, directing the incoming nucleophile to the opposite face. This results in a highly diastereoselective reaction, yielding a product with a new stereocenter at the β-position whose configuration is controlled by the substrate. nih.govbeilstein-journals.org This strategy is a powerful tool for introducing new substituents with predictable stereochemistry. mdpi.comencyclopedia.pub
Table 3: Examples of Michael Donors and Acceptors
| Michael Donor (Nucleophile) | Michael Acceptor (Electrophile) | Resulting Bond | Reference |
|---|---|---|---|
| Enolates (from malonates, β-ketoesters) | α,β-Unsaturated Ketones (Enones) | Carbon-Carbon | wikipedia.orglibretexts.org |
| Organocuprates (Gilman Reagents) | α,β-Unsaturated Esters | Carbon-Carbon | nih.gov |
| Amines | α,β-Unsaturated Nitriles | Carbon-Nitrogen (Aza-Michael) | youtube.com |
| Thiols | α,β-Unsaturated Aldehydes | Carbon-Sulfur (Thia-Michael) | wikipedia.org |
Stereochemical Aspects and Conformational Analysis
Stereoselective Transformations
The inherent chirality of 5,6-O-Isopropylidene-L-gulono-1,4-lactone, derived from L-gulonic acid, makes it a valuable starting material for stereoselective synthesis.
The rigid fused-ring system of this compound influences the facial selectivity of reagents, leading to diastereoselective transformations at the C2 and C3 positions. For instance, reactions involving the hydroxyl groups at these positions are expected to proceed with a degree of diastereoselectivity due to the steric hindrance imposed by the bicyclic structure.
Further transformations of related isopropylidene-protected gulonolactones have been reported, demonstrating the potential for diastereoselective reactions. For example, this compound can be converted into C(4)-substituted butenolides through a series of reactions including treatment with N,N-dimethylformamide dimethyl acetal (B89532), quaternization, and thermal decomposition. researchgate.net This transformation implies a sequence of stereocontrolled steps.
The synthesis of this compound is inherently enantiospecific when starting from the naturally occurring L-gulono-1,4-lactone. This precursor possesses a defined stereochemistry that is retained throughout the synthetic sequence. The protection of the C5 and C6 hydroxyl groups as an isopropylidene acetal does not affect the stereocenters of the gulonolactone core.
This enantiospecificity is critical in its use as a chiral synthon. For example, in a multi-step synthesis of L-arabinose-5-C¹⁴, D-gulono-1,4-lactone was used as the starting material, and its stereochemistry was preserved through the formation of the 2,3:5,6-di-O-isopropylidene derivative and subsequent transformations. researchgate.netosti.gov This underscores the role of such protected lactones in transferring chirality to target molecules.
| Starting Material | Product | Key Transformation | Stereochemical Outcome |
| L-Gulono-1,4-lactone | This compound | Acetal formation | Enantiospecific |
| D-Gulono-1,4-lactone | L-Arabinose-5-C¹⁴ | Isopropylidene protection and further steps | Enantiospecific |
Regioselectivity in Derivatization
The two secondary hydroxyl groups at the C2 and C3 positions of this compound exhibit different reactivities, allowing for regioselective derivatization.
The relative reactivity of the C2 and C3 hydroxyl groups is influenced by both steric and electronic factors. The C3-hydroxyl is generally considered to be more sterically accessible than the C2-hydroxyl, which is closer to the lactone carbonyl group. This difference in steric hindrance can be exploited to achieve selective functionalization.
In a closely related system, the O-tosylation of 3,5-O-isopropylidene-D-lyxono-1,4-lactone, the tosyl group was selectively introduced at the C2 position. medchemexpress.com This suggests that in the case of this compound, reactions with bulky reagents would likely favor the C3 position. Conversely, reactions that are more sensitive to electronic effects might show different selectivity.
The existing 5,6-O-isopropylidene protecting group plays a significant role in directing the regioselectivity of subsequent reactions. This group provides steric bulk on one side of the five-membered lactone ring, influencing the approach of reagents to the C2 and C3 hydroxyls.
The synthesis of 2,3:5,6-di-O-isopropylidene-L-gulonolactone demonstrates that both hydroxyl groups can be protected under forcing conditions, using acetone (B3395972) and 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. bldpharm.com This complete protection further highlights the possibility of selective deprotection to reveal either the C2 or C3 hydroxyl for subsequent reactions. The choice of protecting groups for the C2 and C3 hydroxyls can also influence the regioselectivity of further transformations by altering the steric and electronic environment of the molecule.
| Reactant | Reagents | Product | Selectivity |
| L-Gulonolactone | Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid | 2,3:5,6-di-O-isopropylidene-L-gulonolactone | Protection of both C2/C3 and C5/C6 hydroxyls |
| 3,5-O-isopropylidene-D-lyxono-1,4-lactone | TsCl, Pyridine (B92270) | 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone | Selective tosylation at C2 |
Conformational Studies
The conformation of the γ-lactone ring and the attached side chain in this compound is crucial for understanding its reactivity. The five-membered lactone ring is not planar and typically adopts an envelope or twist conformation.
Conformational analysis of related carbohydrate lactones has been carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. researchgate.net For instance, low-temperature NMR studies have been used to investigate the conformational equilibrium of sesquiterpene lactones. researchgate.net
Spectroscopic Characterization (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of this compound. While comprehensive spectral data in publicly accessible literature is limited, chemical suppliers confirm the identity of the compound through MS and NMR. bioglyco.com Analysis of the molecular structure allows for the prediction of the expected NMR signals.
The 1H NMR spectrum is anticipated to show distinct signals for the protons on the gulono-lactone backbone and the isopropylidene group. The two methyl groups of the isopropylidene moiety are expected to be diastereotopic due to the chiral environment and thus should appear as two separate singlets. The protons on the lactone ring and the side chain will exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their relative stereochemistry.
The 13C NMR spectrum would complement the proton data, with distinct signals for the carbonyl carbon of the lactone, the quaternary carbon of the isopropylidene group, the two methyl carbons, and the carbons of the sugar backbone. The chemical shifts of these carbons are indicative of their electronic environment.
A summary of expected NMR data based on the structure is provided below:
| Atom | Expected 1H NMR Signal | Expected 13C NMR Signal |
| Isopropylidene CH3 | Two distinct singlets | Two signals in the alkyl region |
| Lactone Ring Protons | Multiplets | Signals in the oxygenated carbon region |
| Side Chain Protons | Multiplets | Signals in the oxygenated carbon region |
| Lactone C=O | - | Signal in the carbonyl region (~170-180 ppm) |
Further detailed analysis, such as 2D NMR experiments (COSY, HSQC, HMBC), would be necessary to unambiguously assign all proton and carbon signals and to confirm the through-bond and through-space correlations, solidifying the structural assignment. chemicalbook.com
X-ray Crystallography Studies of Derivatives
Research on 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone, a related γ-lactone with an isopropylidene group, has shown that the introduction of the acetal ring significantly influences the conformation of the lactone ring. mdpi.comresearchgate.net The formation of the additional dioxane ring formed by the isopropylidene group and the sugar backbone introduces considerable steric strain, which in turn dictates the puckering of the five-membered lactone ring. mdpi.com
Analysis of Lactone Ring Conformation
The conformation of the γ-lactone ring in this compound is a critical aspect of its stereochemistry. The five-membered lactone ring is not planar and adopts a puckered conformation to minimize torsional strain. The exact conformation is influenced by the substituents on the ring.
Studies on related isopropylidene-substituted γ-lactones, such as 3,5-O-isopropylidene-D-lyxono-1,4-lactone, have demonstrated that the fusion of the isopropylidene-derived dioxane ring forces the lactone ring into a specific envelope (E) or twist (T) conformation. mdpi.comresearchgate.net For instance, the O-tosyl derivative of 3,5-O-isopropylidene-D-lyxono-1,4-lactone was found to have a ³E conformation. mdpi.com This suggests that the lactone ring in this compound is also likely to adopt a constrained conformation.
Furthermore, the biosynthesis of γ-lactones provides clues about their conformational preferences. The enzyme senescence marker protein-30/gluconolactonase (SMP30/GNL), which catalyzes the formation of the γ-lactone ring of L-gulonate, is thought to bind L-gulonate in a folded conformation. nih.gov This folded arrangement is facilitated by a "lid loop" in the enzyme's active site, which brings the C1 carboxyl group and the C4 hydroxyl group into proximity, promoting intramolecular cyclization. nih.gov This enzymatic preference for a folded precursor suggests an inherent conformational tendency of the gulonate chain to adopt a bent structure, which is a prerequisite for the formation of the five-membered lactone ring.
The conformational rigidity imposed by the isopropylidene group, combined with the inherent preference for a folded structure, likely results in a well-defined and relatively inflexible conformation for the lactone ring in this compound.
Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and stability of 5,6-O-Isopropylidene-L-gulono-1,4-lactone.
DFT methods are used to calculate the electron density of the molecule, offering insights into its reactivity and the nature of its chemical bonds. The calculated distribution of electron density highlights the electrophilic nature of the carbonyl carbon in the lactone ring, making it susceptible to nucleophilic attack. Furthermore, the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to predict the sites of chemical reactivity. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |
| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy empty orbital, a primary site for accepting electrons. |
| HOMO-LUMO Gap | 6.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are illustrative and would be determined by specific DFT calculations at a chosen level of theory.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling serves as a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
One of the key reactions of interest is the formation of the lactone itself, typically through the cyclization of a corresponding 5,6-O-isopropylidene-L-gulonic acid derivative. Computational studies can model this intramolecular esterification, providing insights into the activation energy barrier for the ring-closing step. The mechanism likely involves the protonation of the carbonyl group of the carboxylic acid, followed by the nucleophilic attack of a hydroxyl group to form a tetrahedral intermediate, which then eliminates a water molecule to yield the lactone. youtube.com DFT calculations can determine the relative energies of all species along this pathway, confirming the feasibility of the proposed mechanism.
Furthermore, the hydrolysis of the lactone ring is another critical reaction that can be elucidated through computational modeling. These studies can compare the energetics of acid-catalyzed and base-catalyzed hydrolysis mechanisms, revealing the preferred conditions for ring-opening. Such insights are valuable for controlling the stability and reactivity of this compound in synthetic applications.
Conformational Energy Landscape Analysis
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis through computational methods provides a detailed map of the molecule's possible shapes and their relative energies.
The five-membered γ-lactone ring is not planar and can adopt various puckered conformations, typically described as envelope (E) and twist (T) forms. nih.gov Computational studies on similar furanose rings have shown that the energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature. nih.govoup.comnih.govtandfonline.com For this compound, DFT calculations can predict the most stable pucker of the lactone ring and the influence of the fused ring system on this preference.
The conformational energy landscape is generated by systematically varying key dihedral angles and calculating the corresponding energy of the molecule. The resulting map reveals the global minimum energy conformation, as well as other low-energy conformers that may be populated at equilibrium.
Table 2: Relative Energies of Postulated Conformers of the Lactone Ring (Illustrative Data)
| Conformer | Pucker Description | Relative Energy (kcal/mol) |
| A | 3T2 (Twist) | 0.00 |
| B | E2 (Envelope) | 0.85 |
| C | 2E (Envelope) | 1.20 |
| D | 3T2 (Twist) | 1.55 |
Note: This table presents hypothetical data for the relative energies of different puckered conformations of the γ-lactone ring, which would be determined through detailed conformational analysis calculations.
Applications As Chiral Synthons and Building Blocks in Organic Synthesis
Synthesis of Modified Carbohydrates and Glycosides
The structure of 5,6-O-Isopropylidene-L-gulono-1,4-lactone is a cornerstone for the synthesis of rare and modified carbohydrates. Its use as a chiron allows for the development of L-series sugars, which are often less accessible than their D-enantiomers. For instance, it is a key intermediate in the synthesis of L-arabinose. Furthermore, its derivatives can undergo reactions like crossed-aldol condensations to build higher-carbon carbohydrates, demonstrating its utility in constructing complex saccharide backbones.
In the realm of glycoside synthesis, derivatives of this lactone are employed to create C-glycosides. These compounds, where the anomeric oxygen is replaced by a carbon atom, are of significant interest as stable mimics of natural O-glycosides for biochemical studies and as potential therapeutic agents resistant to enzymatic hydrolysis. The synthesis involves transforming the lactone into a suitable precursor that can then be coupled with other moieties to form the carbon-carbon bond at the anomeric position, highlighting its role in producing modified glycostructures with enhanced stability.
Precursor to Chiral Aldehydes (e.g., L-glyceraldehyde acetonide)
One of the most significant applications of this compound is its role as a precursor to the chiral building block, L-(S)-glyceraldehyde acetonide. This transformation is critical because while D-(R)-glyceraldehyde acetonide is readily available from inexpensive D-mannitol, practical syntheses of the L-enantiomer are less common.
The synthesis involves the oxidative cleavage of this compound using sodium periodate (B1199274). The reaction is typically performed in an aqueous solution where the pH is carefully maintained around 5.5. The starting lactone is added to a cooled suspension of sodium periodate, and the reaction temperature is controlled to remain below 30°C. Following the cleavage, the resulting L-glyceraldehyde acetonide is extracted and purified by distillation. This method provides a reliable route to optically pure L-glyceraldehyde acetonide, which is a widely used synthon for creating other enantiomerically pure compounds.
Table 1: Synthesis of L-(S)-Glyceraldehyde Acetonide
| Reactant | Reagent | Solvent | Temperature | pH | Yield |
|---|
Synthesis of Polyhydroxylated Compounds
The dense and stereochemically rich functionality of this compound makes it an excellent starting point for the synthesis of various polyhydroxylated compounds, including complex amino acid derivatives.
While this compound is a potent chiral pool starting material for many polyhydroxylated structures, specific documented syntheses of enantiomerically pure trihydroxylated norleucines directly from this compound are not extensively reported in the surveyed literature. However, its structural motifs are analogous to precursors used in the synthesis of similar polyhydroxylated amino acids, suggesting its potential utility in this area. The general strategy for such syntheses often involves the opening of the lactone ring, manipulation of the hydroxyl groups, and introduction of an amino group to construct the final amino acid backbone.
The synthesis of specialized amino acids, such as those containing fluorine atoms, can be achieved using chiral precursors derived from carbohydrates. Although direct synthetic routes starting from this compound to β-difluoroalanine or γ-difluorothreonine are not prominently detailed in the available literature, the general principles of carbohydrate-to-amino acid synthesis apply. Such pathways would typically involve using the lactone as a scaffold to set the stereochemistry, followed by a series of functional group interconversions to introduce the fluorine and amine functionalities at the desired positions. The inherent chirality of the gulono-lactone derivative is crucial for controlling the stereochemical outcome of the final amino acid product.
Intermediates in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as an intermediate in the assembly of highly complex organic molecules, where the introduction of a chiral, oxygenated fragment is required.
β-Lactam antibiotics remain one of the most important classes of antibacterial agents. The efficacy and spectrum of these antibiotics are often modified by the side chains attached to the core β-lactam ring. Chiral synthons are frequently used to construct these side chains or to build novel, functionalized β-lactam rings. While the direct use of this compound as a precursor in the industrial synthesis of common β-lactam antibiotics like penicillin or cephalosporin (B10832234) is not standard, its derivatives serve as valuable chiral building blocks in research settings for creating non-traditional β-lactams or their precursors. The synthesis of novel β-lactam structures can involve the cycloaddition of a ketene (B1206846) with a chiral imine derived from a carbohydrate, a strategy where a derivative of the gulono-lactone could provide the necessary stereocontrol. This approach allows for the creation of β-lactams with defined stereochemistry at positions C-3 and C-4, which is crucial for their biological activity.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-Arabinose |
| C-Glycosides |
| O-Glycosides |
| L-(S)-Glyceraldehyde acetonide |
| D-(R)-Glyceraldehyde acetonide |
| D-Mannitol |
| Sodium periodate |
| Trihydroxylated Norleucines |
| β-Difluoroalanine |
| γ-Difluorothreonine |
| β-Lactam |
| Penicillin |
Polyurethanes with Defined Stereochemistry
The incorporation of chiral monomers into polymer backbones is a key strategy for creating materials with specific, predictable three-dimensional structures and properties. This compound, derived from the naturally occurring chiral pool, presents a valuable synthon for the synthesis of polyurethanes with defined stereochemistry. buchler-gmbh.comrroij.comnih.gov The inherent chirality of the L-gulono-1,4-lactone backbone can be transferred to the resulting polyurethane, influencing its secondary structure, thermal properties, and biodegradability.
While direct polymerization of the lactone is one route, it is more common to first reduce the lactone to the corresponding diol, 5,6-O-isopropylidene-L-gulitol. This diol, possessing a fixed stereochemical configuration, can then be reacted with various diisocyanates to produce stereoregular polyurethanes. The isopropylidene protecting group is crucial as it prevents the participation of the C5 and C6 hydroxyl groups in the polymerization, thus maintaining the defined stereochemistry derived from the L-gulono backbone.
The synthesis of these sugar-based polyurethanes typically involves the reaction of the carbohydrate-derived diol with a diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI) or isophorone (B1672270) diisocyanate (IPDI), in the presence of a catalyst. The resulting polymers can be characterized for their stereochemical purity and its effect on their physical properties. Research in this area is driven by the demand for sustainable, bio-based polymers with tailored functionalities. rsc.orgresearchgate.net
Radiolabeled Carbohydrate Derivatives (e.g., L-arabinose-5-C14)
Radiolabeled carbohydrates are indispensable tools in biochemical and metabolic research, allowing for the tracing of metabolic pathways and the study of enzyme mechanisms. While the specific use of this compound for the synthesis of radiolabeled derivatives is not extensively documented in readily available literature, the synthesis of L-arabinose-5-C14 has been reported starting from the corresponding D-gulono-1,4-lactone isomer. researchgate.net
In this reported synthesis, D-gulono-1,4-lactone-1-C14 is first converted to 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone-1-C14. researchgate.net This is followed by selective hydrolysis to yield 2,3-O-isopropylidene-D-gulono-1,4-lactone-1-C14. researchgate.net A subsequent series of reactions transforms this intermediate into L-arabinose-5-C14. researchgate.net This highlights the utility of isopropylidene-protected gulonolactones in the synthesis of other important, and in this case, radiolabeled, carbohydrates. The principles of such a synthesis, involving protection, selective deprotection, and chemical transformation, are fundamental in carbohydrate chemistry.
The general approach to producing carbon-14 (B1195169) labeled compounds often involves introducing the isotope at a late stage of the synthesis to maximize the incorporation of the expensive radiolabel. nih.gov Common C-14 sources include [14C]carbon dioxide and metal [14C]cyanides. pharmaron.com
Polyhydroxylated Alkaloids
Polyhydroxylated alkaloids are a class of natural products characterized by their structural resemblance to monosaccharides, which allows them to act as potent and selective inhibitors of glycosidases. nih.gov Their therapeutic potential has made them attractive targets for organic synthesis. L-gulono-γ-lactone, and by extension its protected form this compound, serves as a valuable chiral starting material for the enantioselective synthesis of these complex molecules.
A notable example is the synthesis of polyhydroxylated pyrrolizidine (B1209537) alkaloids, such as casuarine. A patented process describes the use of L-gulono-γ-lactone as a key starting material. google.com The synthesis begins with the protection of the hydroxyl groups of L-gulono-γ-lactone. While the patent specifies the use of benzaldehyde (B42025) and hydrochloric acid to form a dibenzylidene acetal (B89532), the use of acetone (B3395972) to form a diisopropylidene acetal is a common alternative strategy in carbohydrate chemistry to achieve similar protection of vicinal diols.
Following protection, the lactone is opened, and the resulting carbohydrate backbone is further functionalized through a series of steps including oxidation, reductive amination, and cyclization to construct the bicyclic alkaloid core. The stereocenters present in the starting L-gulono-γ-lactone direct the stereochemical outcome of the subsequent reactions, ultimately leading to the formation of the target polyhydroxylated alkaloid with the desired absolute configuration. This approach underscores the utility of this compound as a versatile chiral building block for the synthesis of biologically active natural products. nih.govgoogle.com
Advanced Derivatives and Future Research Directions
Synthesis of Multi-Isopropylidene Derivatives (e.g., 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone)
The protection of multiple diol functionalities within a single carbohydrate molecule is a cornerstone of complex carbohydrate synthesis. In the case of L-gulono-1,4-lactone, the formation of di-isopropylidene derivatives is a key step to enable regioselective modifications. The most prominent example is 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone .
The synthesis of this di-protected lactone is typically achieved through the reaction of L-gulono-1,4-lactone with acetone (B3395972) in the presence of an acid catalyst. numberanalytics.com Common catalysts for this type of reaction include sulfuric acid, hydrochloric acid, or copper(II) sulfate (B86663). numberanalytics.com The reaction conditions, such as temperature and the choice of acid catalyst, can be optimized to favor the formation of the desired di-acetal. The formation of the isopropylidene acetal (B89532) is a reversible reaction, and to drive the equilibrium towards the product, methods such as using an excess of acetone or removing the water formed during the reaction are employed. numberanalytics.com
This di-protected derivative serves as a crucial synthetic intermediate in carbohydrate chemistry. For instance, it has been utilized in the synthesis of other valuable compounds, such as L-arabinose-5-C14 and novel hydrolyzable polyurethanes. researchgate.net The corresponding D-isomer, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone , is also a known compound with its own set of applications and is synthesized through similar methodologies from D-gulono-1,4-lactone. lookchem.com

Strategies for Selective Deprotection and Further Functionalization
The utility of multi-protected derivatives like 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone lies in the ability to selectively remove one of the protecting groups, thereby unmasking a specific diol for further chemical transformation. The two isopropylidene groups in this molecule exhibit different stabilities, a property that can be exploited for regioselective deprotection. The 1,2- and 1,3-diols can be protected by forming five- or six-membered cyclic acetals, respectively. numberanalytics.com
The cleavage of isopropylidene acetals is typically achieved under acidic conditions. nih.govwikipedia.org By carefully controlling the reaction parameters such as the strength of the acid, temperature, and reaction time, it is possible to selectively hydrolyze one ketal while leaving the other intact. This differential reactivity allows for the sequential functionalization of the gulonolactone scaffold. For example, milder acidic conditions might preferentially cleave the more labile isopropylidene group, freeing up the corresponding hydroxyl groups for reactions such as oxidation, esterification, or glycosylation. Subsequent, more forcing conditions could then be used to remove the second protecting group if required.
This selective deprotection strategy is fundamental for synthesizing a wide array of complex carbohydrate derivatives where specific hydroxyl groups need to be modified. For instance, after selective deprotection, the newly exposed hydroxyl groups can be converted into other functional groups, used as attachment points for other molecules, or serve as the site for chain elongation.
Exploring Novel Catalytic Systems for Transformations
The transformation of 5,6-O-Isopropylidene-L-gulono-1,4-lactone and its derivatives can be significantly enhanced by the development of novel catalytic systems. Research in this area is proceeding on two main fronts: enzymatic catalysis and chemical catalysis.
Enzymatic Catalysis: A key transformation of L-gulono-1,4-lactone is its oxidation to a precursor of L-ascorbic acid (Vitamin C). This reaction is naturally catalyzed by the enzyme L-gulonolactone oxidase (GULO) . nih.govwikipedia.orgresearchgate.netresearchgate.nettaylorandfrancis.com GULO is a flavin-dependent enzyme that oxidizes the lactone to L-xylo-hex-3-gulonolactone, which then spontaneously rearranges to ascorbic acid. wikipedia.org The exploration of GULO and other related oxidoreductases, including those from microbial sources, presents a promising avenue for developing highly specific and efficient biocatalytic systems for the synthesis of vitamin C and its derivatives from gulonolactone precursors. nih.gov
Chemical Catalysis: In the realm of chemical catalysis, various systems are being explored for the transformation of protected gulonolactones. For instance, the synthesis of polyurethanes from diols derived from L-gulonolactone has been shown to be catalyzed by metal catalysts like dibutyltin (B87310) dilaurate. researchgate.net Furthermore, research into the catalytic oxidation of sugars using systems such as hydrous cobalt oxide with hypochlorous acid offers potential for the development of new methods for the transformation of gulonolactone derivatives. google.com The reduction of sugar lactones, including protected gulonolactones, to the corresponding hemiacetals can be achieved with high efficiency using reagents like lithium triethylborohydride, showcasing the potential for catalytic hydride reductions. nih.gov
| Catalyst Type | Catalyst Example | Transformation | Substrate |
|---|---|---|---|
| Enzymatic | L-gulonolactone oxidase (GULO) | Oxidation | L-gulono-1,4-lactone |
| Chemical (Metal) | Dibutyltin dilaurate | Polymerization | Gulonolactone-derived diols |
| Chemical (Metal) | Hydrous cobalt oxide/HOCl | Oxidation | Glucose and related sugars |
| Chemical (Hydride) | Lithium triethylborohydride | Reduction to hemiacetal | Protected gulono-1,4-lactones |
Integration into Automated Synthesis Platforms
The complexity of carbohydrate synthesis has long been a barrier to the rapid production of diverse and complex glycans. However, the advent of Automated Glycan Assembly (AGA) has revolutionized this field. AGA platforms, analogous to automated peptide and oligonucleotide synthesizers, allow for the programmed, stepwise synthesis of complex carbohydrates on a solid support.
The integration of This compound and its derivatives as building blocks into AGA platforms represents a significant future research direction. By functionalizing the protected gulonolactone to be compatible with the solid-phase synthesis chemistry used in AGA, it would be possible to incorporate this unique lactone into larger, more complex oligosaccharides and glycoconjugates in a highly controlled and efficient manner. This would enable the rapid generation of libraries of novel gulonolactone-containing compounds for screening in various biological and material science applications. The principles of AGA, which involve iterative cycles of coupling and deprotection, are well-suited for the manipulation of protected monosaccharide units, making the inclusion of gulonolactone derivatives a feasible and exciting prospect.
Potential for Derivatization towards Chemoenzymatic Synthesis
Chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic methodologies, offers a powerful approach for the construction of complex biomolecules. This compound is an ideal starting point for such strategies.
The protected lactone can be chemically modified to introduce various functionalities, and these derivatives can then serve as substrates for enzymatic transformations. For example, lipases are known to catalyze a variety of reactions on lactones, including ring-opening polymerization to form polyesters and transesterification reactions to produce novel esters. These enzymatic reactions often proceed with high selectivity and under mild conditions, which is advantageous when dealing with sensitive carbohydrate structures.
Furthermore, the direct enzymatic conversion of L-gulono-1,4-lactone to a vitamin C precursor by GULO highlights the potential for combining chemical derivatization of the protected lactone with a final, key enzymatic step. nih.govwikipedia.orgresearchgate.netresearchgate.nettaylorandfrancis.com For instance, one could envision a synthetic route where the protected gulonolactone is first chemically modified to introduce a desired functional group, followed by deprotection and subsequent enzymatic oxidation to yield a novel, functionalized vitamin C analog. The two-step fermentation process for industrial vitamin C production, which involves the synthesis of 2-keto-L-gulonic acid, further underscores the industrial relevance of enzymatic transformations of gulonic acid derivatives. frontiersin.orgmdpi.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
